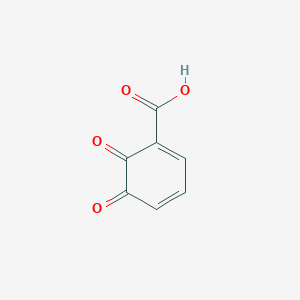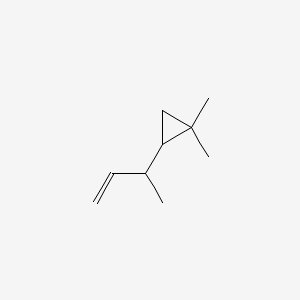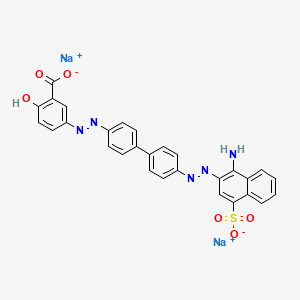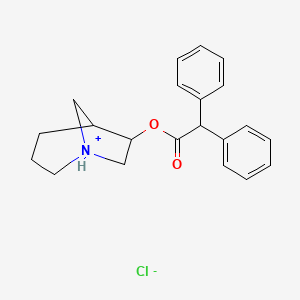
6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[3.2.1]octane family, which has gained significant interest in the field of drug discovery due to its unique structure and potential pharmacological properties . The compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a challenging scaffold to synthesize .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride typically involves the following steps:
Formation of the 2-azabicyclo[3.2.1]octane core: This can be achieved through Dieckmann cyclization of a piperidine derivative.
Introduction of the diphenylacetoxy group: This step involves the esterification of the 2-azabicyclo[3.2.1]octane core with diphenylacetic acid under acidic conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, with optimization for yield and purity. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides under mild conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to neurotransmitter receptors in the brain, modulating their activity . This interaction can influence various signaling pathways, leading to changes in neuronal activity and behavior .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares the same core structure but lacks the diphenylacetoxy group.
8-Azabicyclo[3.2.1]octane: Another member of the azabicyclo family with different substitution patterns.
Uniqueness
6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride is unique due to the presence of the diphenylacetoxy group, which imparts distinct chemical and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
69766-49-0 |
|---|---|
Fórmula molecular |
C21H24ClNO2 |
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
1-azoniabicyclo[3.2.1]octan-6-yl 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C21H23NO2.ClH/c23-21(24-19-15-22-13-7-12-18(19)14-22)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17;/h1-6,8-11,18-20H,7,12-15H2;1H |
Clave InChI |
OBCBYPHOXFOJBP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C[NH+](C1)CC2OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


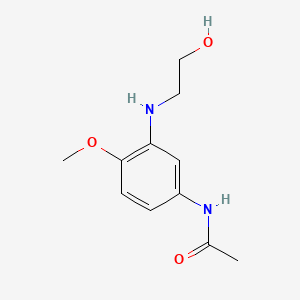
![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)
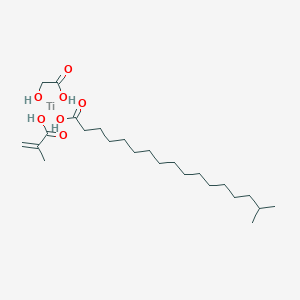
![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)

![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)
![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
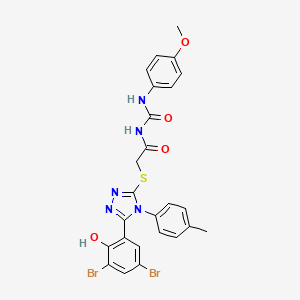
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
